molecular formula C20H20N2O4S B4079750 2,5-diethyl-N-(5-nitro-1-naphthyl)benzenesulfonamide

2,5-diethyl-N-(5-nitro-1-naphthyl)benzenesulfonamide

Cat. No. B4079750
M. Wt: 384.5 g/mol
InChI Key: QVBHZNQSJPZWFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-diethyl-N-(5-nitro-1-naphthyl)benzenesulfonamide is a sulfonamide derivative that has been studied for its potential therapeutic applications. This compound has been found to exhibit various biochemical and physiological effects that make it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 2,5-diethyl-N-(5-nitro-1-naphthyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, it has been shown to inhibit the activity of matrix metalloproteinases, which are involved in tumor invasion and metastasis. It also inhibits the activity of histone deacetylases, which are involved in gene expression and cell differentiation. In infectious diseases, it has been shown to inhibit the activity of various enzymes involved in bacterial and fungal cell wall synthesis.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis, inhibit angiogenesis, and inhibit cell migration and invasion. In infectious diseases, it has been shown to have antibacterial and antifungal properties. In neurological disorders, it has been studied for its potential neuroprotective effects.

Advantages and Limitations for Lab Experiments

The advantages of using 2,5-diethyl-N-(5-nitro-1-naphthyl)benzenesulfonamide in lab experiments include its relatively simple synthesis method, its potential therapeutic applications in various fields, and its ability to inhibit various enzymes and signaling pathways. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are many future directions for research on 2,5-diethyl-N-(5-nitro-1-naphthyl)benzenesulfonamide. Some potential areas of research include:
1. Further studies on its potential therapeutic applications in cancer, infectious diseases, and neurological disorders.
2. Studies on its potential toxicity and safety in vivo.
3. Studies on its mechanism of action and the identification of its molecular targets.
4. Studies on the synthesis of analogs of this compound with improved therapeutic properties.
5. Studies on the development of drug delivery systems for this compound to improve its bioavailability and efficacy.
In conclusion, this compound is a promising compound that has been studied for its potential therapeutic applications in various fields. Its mechanism of action and biochemical and physiological effects make it a promising candidate for further research. However, more studies are needed to fully understand its potential therapeutic applications, toxicity, and mechanism of action.

Scientific Research Applications

2,5-diethyl-N-(5-nitro-1-naphthyl)benzenesulfonamide has been studied for its potential therapeutic applications in various fields, including cancer research, infectious diseases, and neurological disorders. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In infectious diseases, it has been shown to have antibacterial and antifungal properties. In neurological disorders, it has been studied for its potential neuroprotective effects.

properties

IUPAC Name

2,5-diethyl-N-(5-nitronaphthalen-1-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S/c1-3-14-11-12-15(4-2)20(13-14)27(25,26)21-18-9-5-8-17-16(18)7-6-10-19(17)22(23)24/h5-13,21H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVBHZNQSJPZWFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)CC)S(=O)(=O)NC2=CC=CC3=C2C=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-diethyl-N-(5-nitro-1-naphthyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
2,5-diethyl-N-(5-nitro-1-naphthyl)benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
2,5-diethyl-N-(5-nitro-1-naphthyl)benzenesulfonamide
Reactant of Route 4
2,5-diethyl-N-(5-nitro-1-naphthyl)benzenesulfonamide
Reactant of Route 5
2,5-diethyl-N-(5-nitro-1-naphthyl)benzenesulfonamide
Reactant of Route 6
2,5-diethyl-N-(5-nitro-1-naphthyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.